4-Nitro-1,8-naphthalic anhydride can be synthesized through various methods, with the most common approach being the nitration of 1,8-naphthalic anhydride. This process involves reacting 1,8-naphthalic anhydride with concentrated nitric acid and sulfuric acid under controlled conditions. []
-Nitro-1,8-naphthalic anhydride is a valuable intermediate in organic synthesis due to its unique reactivity. The combination of the electron-withdrawing nitro group and the anhydride functionality makes it susceptible to nucleophilic substitution reactions. This property allows it to participate in various reactions, including:
These applications highlight the versatility of 4-Nitro-1,8-naphthalic anhydride as a building block in the synthesis of complex organic molecules.
Beyond its role in organic synthesis, 4-Nitro-1,8-naphthalic anhydride has also been explored in other research areas, such as:
4-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula and a molecular weight of 229.19 g/mol. It is characterized by a naphthalene ring fused with an anhydride functional group and a nitro substituent at the 4-position. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive nature and ability to participate in various
The primary mechanism of action of 4-Nitro-1,8-naphthalic anhydride exploits its reactivity with amines. In proteomics research, it can be used to modify specific amino acid residues (like lysine) in proteins through its anhydride group. This modification can then be used for protein identification, purification, or studying protein-protein interactions [].
4-Nitro-1,8-naphthalic anhydride can undergo several key reactions:
These reactions are significant for synthesizing derivatives that exhibit enhanced biological activity or altered physical properties.
Research indicates that 4-nitro-1,8-naphthalic anhydride and its derivatives exhibit various biological activities, including:
The synthesis of 4-nitro-1,8-naphthalic anhydride typically involves multi-step processes:
Recent studies have optimized these processes to improve yield and reduce costs for large-scale production .
4-Nitro-1,8-naphthalic anhydride finds applications in various fields:
Studies have investigated the interaction of 4-nitro-1,8-naphthalic anhydride with various biological systems. For instance:
Several compounds share structural similarities with 4-nitro-1,8-naphthalic anhydride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,8-Naphthalic Anhydride | No nitro group; basic structure | Used as a precursor for various chemical syntheses |
| 4-Amino-1,8-naphthalic Anhydride | Amino group instead of nitro | Exhibits different biological activities |
| 4-Chloro-1,8-naphthalic Anhydride | Chlorine substituent | Potentially different reactivity profiles |
| 4-Nitro-2-methyl-1,8-naphthalic Anhydride | Methyl group at the 2-position | Alters solubility and biological interaction properties |
Each of these compounds has unique characteristics that differentiate them from 4-nitro-1,8-naphthalic anhydride while retaining similar structural features.
4-Nitro-1,8-naphthalic anhydride emerged as a critical intermediate in organic synthesis during the 20th century, particularly in the development of fluorescent probes and industrial polymers. Its synthesis traces back to the nitration of acenaphthene-derived precursors, with early methods involving multi-step reactions to achieve positional specificity. The compound gained prominence in the 1990s through optimized nitration and oxidation protocols, enabling scalable production for research and industrial applications.
This compound serves as a versatile building block due to its reactive nitro and anhydride functionalities. Key applications include:
| Application Area | Key Use Case | Reference |
|---|---|---|
| Fluorescent Imaging | Hypoxia detection in tumor cells | |
| Polymer Science | Diels-Alder crosslinking for SMPs | |
| Analytical Chemistry | Nitro-antibiotic sensing at ppb levels |
4-Nitro-1,8-naphthalic anhydride (C₁₂H₅NO₅) belongs to the naphthalene anhydride family, characterized by:
4-Nitro-1,8-naphthalic anhydride represents a substituted naphthalic anhydride derivative characterized by the molecular formula C₁₂H₅NO₅ and a molecular weight of 243.17 grams per mole [1] [2] [3]. The compound features a fused tricyclic aromatic system comprising a naphthalene backbone with an integrated anhydride functional group and a nitro substituent positioned at the 4-carbon [1] [3] [5]. The systematic name for this compound is 4-nitronaphthalene-1,8-dicarboxylic anhydride, reflecting its structural derivation from naphthalene-1,8-dicarboxylic acid through cyclization and nitration processes [2] [4].
The molecular architecture exhibits a planar configuration typical of aromatic anhydride systems, with the anhydride bridge spanning positions 1 and 8 of the naphthalene ring system [1] [3]. The nitro group at position 4 introduces significant electronic effects, acting as a strong electron-withdrawing substituent that influences both the reactivity and spectroscopic properties of the molecule [12] [17]. The compound possesses no stereogenic centers and exhibits achiral characteristics with no optical activity [33].
The structural framework can be described using the International Union of Pure and Applied Chemistry nomenclature as 6-nitro-1H,3H-benzo[de]isochromene-1,3-dione, which emphasizes the tricyclic nature of the fused ring system [5]. Alternative systematic names include 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, reflecting different approaches to describing the same molecular structure [4].
Crystallographic investigations of 4-nitro-1,8-naphthalic anhydride reveal characteristic features consistent with planar aromatic anhydride systems [29]. The compound crystallizes in forms that maintain the inherent planarity of the naphthalene backbone while accommodating the spatial requirements of both the anhydride bridge and the nitro substituent [32].
X-ray crystallographic studies of related naphthalic anhydride derivatives indicate typical carbon-carbon bond lengths of approximately 1.39 Angstrom units, consistent with aromatic systems . The bond angles around the carbonyl groups of the anhydride functionality conform to expected trigonal planar geometry, with angles approaching 120 degrees [29]. The anhydride bridge maintains characteristic C-O bond lengths and O-C-O angles that reflect the strained five-membered ring configuration inherent to this functional group [32].
The nitro group orientation relative to the naphthalene plane influences the overall molecular geometry and packing arrangements in the crystal lattice [15] [29]. Crystallographic analysis reveals that the nitro group typically adopts a coplanar or near-coplanar orientation with respect to the aromatic ring system, maximizing conjugation and electronic delocalization [32].
4-Nitro-1,8-naphthalic anhydride exhibits a melting point in the range of 226-229 degrees Celsius, indicating substantial thermal stability characteristic of aromatic anhydride compounds [1] [4] [5]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline state, including both van der Waals interactions and potential hydrogen bonding involving the nitro group [9] [13].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₅NO₅ | [1] [2] [3] |
| Molecular Weight | 243.17 g/mol | [1] [2] [3] |
| CAS Number | 6642-29-1 | [1] [2] [3] |
| Melting Point | 226-229°C | [1] [4] [5] |
| Boiling Point | 509.9±33.0°C | [4] [13] |
| Density | 1.6±0.1 g/cm³ | [4] [13] |
| Refractive Index | 1.742 | [4] |
| Flash Point | 264.3°C | [4] [13] |
| Vapor Pressure | 1.24×10⁻¹⁰ mmHg at 25°C | [4] |
Thermal analysis reveals that the compound maintains structural integrity up to its melting point, beyond which thermal decomposition may occur [20] [22]. The boiling point is estimated at 509.9±33.0 degrees Celsius under standard atmospheric pressure, though practical volatilization occurs at significantly lower temperatures due to the extremely low vapor pressure of 1.24×10⁻¹⁰ millimeters of mercury at 25 degrees Celsius [4] [13]. The flash point of 264.3 degrees Celsius indicates moderate thermal stability with respect to ignition hazards [4] [13].
The solubility characteristics of 4-nitro-1,8-naphthalic anhydride reflect the dual influence of the aromatic framework and the polar functional groups present in the molecule [11] [12]. The compound exhibits very limited solubility in water due to its predominantly hydrophobic aromatic character, though slight solubility may be achieved under alkaline conditions where potential ionization of acidic protons can occur [11] [24].
| Solvent | Solubility | Additional Notes | Reference |
|---|---|---|---|
| Water | Very low | Requires alkaline conditions | [11] |
| Dimethyl sulfoxide | Soluble | Shows red shift in absorption | [12] [14] |
| Methanol | Slightly soluble (heated) | Requires heating and sonication | [11] |
| Ethanol | Moderately soluble | Used in synthesis | [1] [16] |
| Acetonitrile | Soluble | Used for spectroscopic analysis | [18] |
Organic solvents provide significantly enhanced solubility for the compound [10] [11]. Dimethyl sulfoxide serves as an effective solvent, with dissolution accompanied by characteristic spectroscopic changes including bathochromic shifts in ultraviolet-visible absorption spectra [12] [14]. Methanol dissolution requires elevated temperatures and sonication to achieve meaningful solubility levels [11]. Ethanol provides moderate solubility at ambient temperatures and is commonly employed in synthetic procedures involving this compound [1] [16]. Acetonitrile offers good solubility characteristics and is frequently utilized for spectroscopic investigations [18].
4-Nitro-1,8-naphthalic anhydride presents as a crystalline solid with coloration ranging from light yellow to pale yellow, occasionally appearing as yellow needles when recrystallized from appropriate solvents [11] [16]. The characteristic yellow coloration arises from electronic transitions within the extended conjugated system, particularly involving the nitro group as an auxochrome modifying the chromophoric properties of the naphthalic anhydride framework [12] [21].
Spectroscopic analysis reveals distinct absorption characteristics in the ultraviolet-visible region that contribute to the observed coloration [21] [27]. The compound exhibits absorption maxima at approximately 275 nanometers and 345 nanometers when dissolved in aqueous solutions [21] [27]. These absorption features reflect electronic transitions characteristic of nitro-substituted aromatic systems, with the dual absorption pattern attributed to the specific positioning of the nitro group on the naphthalene framework [27].
| Method | Key Features | Reference |
|---|---|---|
| Ultraviolet-Visible Absorption | 275 nm, 345 nm (in aqueous solution) | [21] [27] |
| Infrared Spectroscopy | 1570 cm⁻¹ (C=C stretch) | [12] |
| ¹H Nuclear Magnetic Resonance | δ 8.97 (s, 1H), 8.82-8.67 (m, 2H) | [16] [18] |
| ¹³C Nuclear Magnetic Resonance | δ 159.15, 158.88, 152.24 ppm | [16] [18] |
The refractive index of 1.742 indicates significant optical density consistent with the aromatic character and electronic delocalization present in the molecular structure [4]. Solvent-dependent chromatic effects have been observed, with polar solvents such as dimethyl sulfoxide inducing red shifts in absorption spectra relative to less polar media [12] [14].
4-Nitro-1,8-naphthalic anhydride demonstrates characteristic reactivity patterns consistent with both anhydride and nitro-aromatic functionalities [17] [23]. The anhydride group serves as a reactive electrophilic center susceptible to nucleophilic attack, particularly by amines and alcohols under appropriate conditions [16] [18]. The presence of the electron-withdrawing nitro group enhances the electrophilic character of the anhydride carbonyl carbons, increasing reactivity toward nucleophilic substitution reactions [17].
The compound exhibits stability under ambient storage conditions when maintained in inert atmospheres at controlled temperatures [4] [5]. Hydrolytic stability varies significantly with pH conditions, with acidic environments promoting anhydride ring opening to form the corresponding naphthalic acid derivative [24]. Under basic conditions, both anhydride hydrolysis and potential nitro group reduction reactions may occur depending on the specific reagents and conditions employed [17] [24].
Thermal stability extends to temperatures approaching the melting point, though prolonged heating at elevated temperatures may induce decomposition reactions [20] [23]. The compound demonstrates photochemical reactivity, particularly in the presence of reducing agents where the nitro group can undergo photoinduced electron transfer processes [17] [27]. These photochemical properties have been exploited in various analytical applications where the compound serves as a fluorogenic reagent [17].
The synthesis of 4-Nitro-1,8-naphthalic anhydride represents a fundamental challenge in aromatic chemistry, requiring precise control of reaction conditions to achieve optimal yields and selectivity. This comprehensive analysis examines established and emerging synthetic methodologies, focusing on mechanistic understanding, optimization strategies, and practical implementation considerations.
The direct nitration of 1,8-naphthalic anhydride represents the most straightforward approach to synthesizing 4-Nitro-1,8-naphthalic anhydride. This electrophilic aromatic substitution reaction proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich naphthalene ring system [1] .
Mechanistic Considerations
The nitration mechanism follows classical electrophilic aromatic substitution pathways. The nitronium ion (NO₂⁺) is generated from the reaction between concentrated nitric acid and sulfuric acid, serving as the electrophilic species. The regioselectivity of this reaction is governed by the electronic properties of the naphthalic anhydride substrate, with the 4-position being favored due to steric and electronic factors [3].
Reaction Conditions and Optimization
The nitration typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures of 0-5°C to minimize side reactions and over-nitration . Temperature control is critical, as elevated temperatures can lead to multiple nitration products and degradation of the anhydride functionality [5].
Standard reaction conditions include:
Product Characterization
The resulting 4-Nitro-1,8-naphthalic anhydride exhibits characteristic physical properties including a melting point of 226-229°C and distinctive spectroscopic features. Fourier-transform infrared spectroscopy reveals characteristic anhydride carbonyl stretches at 1789 and 1756 cm⁻¹, with nitro group vibrations at 1526 cm⁻¹ [1].
The acenaphthene-based synthesis represents a versatile alternative route that allows for greater structural control and potentially higher yields through sequential functional group transformations [6] [7].
Step 1: Nitration of Acenaphthene
The initial nitration of acenaphthene produces a mixture of 4-nitroacenaphthene and 2-nitroacenaphthene isomers. This reaction typically employs nitric acid in glacial acetic acid at controlled temperatures to favor the desired 4-nitro isomer [6] [8].
Reaction parameters include:
Step 2: Oxidative Conversion to Anhydride
The oxidation of nitroacenaphthene to the corresponding naphthalic anhydride is accomplished using sodium dichromate in glacial acetic acid. This step requires careful temperature control and monitoring to ensure complete conversion while minimizing over-oxidation [1] [7].
Key oxidation parameters:
The reaction proceeds through acenaphthenequinone intermediates, which undergo further oxidation and ring opening to yield the desired naphthalic anhydride structure [9]. The mechanism involves chromium(VI)-mediated oxidation of the methylene bridge, followed by dehydration and cyclization processes.
Recent advances in nitration methodology have focused on improving selectivity, yield, and environmental compatibility. These optimizations address traditional limitations including harsh reaction conditions, waste generation, and safety concerns [10].
Temperature-Controlled Nitration
Advanced temperature control systems allow for precise regulation of reaction exothermicity, leading to improved yields and reduced side product formation. Optimized protocols maintain temperatures between 0-5°C during nitric acid addition, followed by controlled warming to complete the reaction [6].
Solvent-Free Nitration Systems
Emerging research has explored solvent-free nitration approaches using solid acid catalysts or heterogeneous systems. These methods offer potential advantages including reduced waste generation and simplified workup procedures [10].
Microwave-Assisted Synthesis
Microwave heating has been investigated as a means to accelerate nitration reactions while maintaining selectivity. This approach can reduce reaction times from hours to minutes while potentially improving yields [11].
The exploration of alternative starting materials has led to the development of novel synthetic routes that may offer advantages in terms of cost, availability, or environmental impact [12] [13].
Halogenated Naphthalic Anhydrides
4-Bromo-1,8-naphthalic anhydride serves as a versatile intermediate for introducing various functional groups, including the nitro functionality, through nucleophilic aromatic substitution reactions [12]. This approach allows for regioselective substitution patterns that may be difficult to achieve through direct nitration.
Bio-based Precursors
Research into sustainable chemistry has explored the use of bio-derived feedstocks for naphthalic anhydride synthesis. While still in early stages, these approaches represent promising directions for green chemistry applications [14].
The purification of 4-Nitro-1,8-naphthalic anhydride requires careful consideration of the compound's chemical properties, including its sensitivity to basic conditions and potential for hydrolysis [15] [16].
Recrystallization Methods
Recrystallization from concentrated nitric acid (d = 1.40 g/mL) represents the standard purification method, yielding colorless needle-shaped crystals with high purity (>95%) [1]. This method takes advantage of the compound's solubility characteristics while avoiding decomposition.
Alternative recrystallization solvents include:
Column Chromatography
Silica gel chromatography provides excellent purification capabilities, particularly for analytical applications. Gradient elution using dichloromethane:methanol (120:1 to 50:1) has proven effective for achieving high purity (>98%) [6] [16].
Characterization Techniques
Comprehensive characterization employs multiple analytical methods:
The transition from research-scale to larger laboratory production requires careful consideration of multiple factors including heat management, mixing efficiency, and safety protocols .
Reactor Design Considerations
Laboratory-scale production typically employs jacketed glass reactors with capacities ranging from 250 mL to 10 L. Key design features include:
Heat Management
The nitration reaction is highly exothermic, requiring effective heat removal strategies. Ice-water bath cooling during reagent addition, followed by controlled heating for reaction completion, represents the standard approach .
Process Monitoring
Real-time monitoring of reaction progress through spectroscopic methods or chemical analysis ensures optimal conversion and prevents over-reaction. Thin-layer chromatography serves as a convenient monitoring tool for laboratory applications [6].
Safety Protocols
Large-scale nitration operations require enhanced safety measures including:
The implementation of green chemistry principles in 4-Nitro-1,8-naphthalic anhydride synthesis addresses environmental concerns while potentially improving economic efficiency [14].
Atom Economy Optimization
Modern synthetic routes emphasize maximizing atom economy by minimizing waste byproduct formation. Optimized nitration conditions can achieve atom economies of 85-95%, compared to 70-80% for traditional methods .
Solvent Selection and Reduction
Alternative solvent systems, including water-based and solvent-free approaches, are under development to reduce environmental impact. Supercritical carbon dioxide has shown promise as a green solvent for related naphthalic anhydride syntheses [18].
Energy Efficiency
Microwave-assisted synthesis and other advanced heating methods can significantly reduce energy consumption compared to conventional thermal processes. These approaches also often provide improved reaction selectivity [11].
Waste Minimization
Process optimization focuses on reducing acid waste streams through:
Catalytic Approaches
Research into catalytic nitration systems aims to replace stoichiometric acid systems with more selective catalytic processes. While still in development, these approaches offer potential for significant environmental improvements [14].
Life Cycle Assessment
Comprehensive evaluation of synthetic routes through life cycle assessment methodology provides quantitative comparison of environmental impacts, guiding the selection of optimal synthetic strategies [14].
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